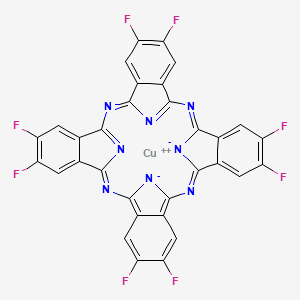

F8CuPc

描述

Overview of Perfluorinated Phthalocyanine (B1677752) Compounds in Organic Electronics

Perfluorinated phthalocyanine compounds represent a class of materials that are integral to the advancement of organic electronics. The process of fluorination, or the substitution of hydrogen atoms with fluorine atoms, on the peripheral of the phthalocyanine ring system dramatically alters the electronic characteristics of the parent molecule. This modification enhances the electron-accepting capability of the phthalocyanine, a property beneficial for applications in catalysis and electronic devices. acs.org

The introduction of electron-withdrawing fluorine atoms lowers the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This tuning of energy levels is a critical strategy for designing and optimizing the performance of organic electronic devices. For instance, while unsubstituted phthalocyanines typically exhibit p-type semiconducting behavior, their fluorinated counterparts, such as F16CuPc (perfluorocopper phthalocyanine), are known to be n-type semiconductors. mdpi.comresearchgate.net This transition from p-type to n-type behavior is crucial for the development of organic p-n junctions, which are the building blocks of many organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. mdpi.comrsc.org

The stability of these compounds is another key advantage. Fluorination can render the organic molecules more resistant to oxidation and can also influence the molecular packing in thin films, which in turn affects the charge transport properties. mdpi.com The ability to systematically modify the degree of fluorination allows for a fine-tuning of the electronic and structural properties of these materials, making them a versatile platform for fundamental studies and practical applications. researchgate.net

Historical Context of F8CuPc Development and Academic Investigation

The discovery of metal phthalocyanines dates back to the late 1920s with the observation of intensely colored byproducts in chemical reactions. wikipedia.orgchimia.ch Copper phthalocyanine (CuPc) was first synthesized in 1927. wikipedia.org The development of fluorinated derivatives like this compound came much later, as researchers sought to modify the electronic properties of the parent phthalocyanines for applications in electronics.

The systematic study of fluorinated phthalocyanines gained momentum with the broader interest in organic semiconductors. The ability to tune the properties of organic materials through chemical modification opened up new avenues for research and development. While the fully fluorinated F16CuPc became a benchmark n-type organic semiconductor, partially fluorinated derivatives like this compound offered a way to explore the gradual effects of fluorination.

Early investigations into this compound focused on its synthesis and basic characterization. Researchers were interested in understanding how the introduction of eight fluorine atoms, as opposed to sixteen in F16CuPc, would impact the material's crystal structure, energy levels, and charge transport characteristics. These initial studies laid the groundwork for its later use in more complex electronic devices. A key finding from these early studies was that the energy levels of this compound are positioned between those of the unsubstituted CuPc and the fully fluorinated F16CuPc. mdpi.com

Significance of this compound as a Model System and Functional Material in Contemporary Research

This compound has emerged as a significant material in contemporary research for two primary reasons: its role as a model system for studying structure-property relationships in organic semiconductors and its direct application as a functional material in electronic devices.

As a model system, this compound allows researchers to investigate the influence of partial fluorination on the electronic and structural properties of phthalocyanines. By comparing its characteristics to those of CuPc and F16CuPc, scientists can gain a deeper understanding of how the number and position of fluorine substituents affect molecular packing, energy levels, and charge transport. researchgate.netnih.gov For example, studies have shown that this compound can exhibit n-type semiconducting behavior, similar to F16CuPc, but with different charge mobility and air stability. mdpi.com

As a functional material, this compound has been incorporated into a range of electronic devices. In organic field-effect transistors (OFETs), it has been shown to exhibit n-type behavior, particularly in a vacuum, with a field-effect electron mobility of 7.9 × 10⁻⁴ cm² V⁻¹ s⁻¹. mdpi.com The LUMO level of this compound, reported to be -3.91 eV, is well-positioned for its use as an n-type semiconductor and as an electron transport or injection material in organic electronics. mdpi.com More recently, this compound has been utilized as a co-sensitizer in perovskite solar cells, contributing to improved efficiency and stability. chinesechemsoc.org Its incorporation has been shown to passivate defects and form a hydrophobic and thermotolerant structure within the solar cell. chinesechemsoc.org

Scope and Organization of the Academic Research Review

This review provides a comprehensive overview of the chemical compound this compound, with a focus on its role in advanced materials research. The subsequent sections will delve into the detailed research findings concerning its synthesis, crystal structure, electronic properties, and applications in organic electronic devices. The information is organized to provide a clear and scientifically accurate account of the current state of knowledge on this compound, supported by data from the existing scientific literature.

Research Findings on this compound

Crystal Structure and Molecular Packing

The crystal structure of this compound has been determined to be triclinic. mdpi.com A key feature of its solid-state packing is the formation of one-dimensional regular chains along the a-axis, with a small interplanar distance of 3.30 Å. mdpi.com This close packing suggests strong π-π intermolecular interactions, which are crucial for efficient charge transport in organic semiconductors. mdpi.com X-ray diffraction studies of this compound thin films have shown that the crystallographic c-axis tends to be perpendicular to the substrate surface, indicating a specific molecular orientation in the film. mdpi.com

| Crystallographic Data for this compound | |

| Crystal System | Triclinic |

| Space Group | P 1 ¯ |

| a | 3.62740(10) Å |

| b | 12.7357(4) Å |

| c | 13.4538(4) Å |

| α | 95.079(9)° |

| β | 90.529(6)° |

| γ | 96.441(6)° |

| Volume | 615.07(3) ų |

| Data sourced from a 2017 study on the n-type semiconducting behavior of this compound. mdpi.com |

Electronic Properties and Device Performance

The electronic properties of this compound have been extensively studied, revealing its potential as an n-type semiconductor. The energy levels of its frontier molecular orbitals have been determined, with the HOMO at -6.06 eV and the LUMO at -3.91 eV. mdpi.com The LUMO level is comparable to that of other well-known n-type materials, suggesting its suitability for electron transport applications. mdpi.com

In organic field-effect transistors (OFETs), this compound has demonstrated clear n-type semiconducting behavior when measured in a vacuum. mdpi.com However, these devices have shown instability when exposed to air. mdpi.com The calculated overlap integral between the LUMOs of adjacent this compound molecules is 5.4 × 10⁻³, which is larger than that of the widely used n-type material F16CuPc (2.1 × 10⁻³). mdpi.com This suggests that this compound has the potential for even higher electron mobility than F16CuPc. mdpi.com

In the realm of organic photovoltaics, this compound has been used as a sensitizer (B1316253) in perovskite solar cells. Its incorporation has led to power conversion efficiencies of up to 21.51%. chinesechemsoc.org The improved performance is attributed to several factors, including the passivation of defects, enhanced thermal stability due to hydrogen bonding between this compound and the perovskite material, and a reduction in electron trap density. chinesechemsoc.org

| Electronic and Device Properties of this compound | |

| HOMO Level | -6.06 eV mdpi.com |

| LUMO Level | -3.91 eV mdpi.com |

| Field-Effect Electron Mobility (in vacuum) | 7.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ mdpi.com |

| OFET On/Off Ratio (in vacuum) | 3.6 × 10³ mdpi.com |

| LUMO-LUMO Overlap Integral | 5.4 × 10⁻³ mdpi.com |

| Perovskite Solar Cell Efficiency (with this compound) | up to 21.51% chinesechemsoc.org |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H8F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOZEEBBXMOLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C([N-]6)N=C2[N-]3)F)F)C8=CC(=C(C=C85)F)F)C9=CC(=C(C=C94)F)F.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H8CuF8N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693720 | |

| Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148651-60-9 | |

| Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of F8cupc

Routes to Octafluorocopper(II) Phthalocyanine (B1677752) Synthesis

The synthesis of F8CuPc typically involves the cyclotetramerization of a fluorinated phthalic acid derivative.

The most common precursor for the synthesis of this compound and other phthalocyanine derivatives is phthalonitrile (B49051). edelweisspublications.com The general synthesis of phthalocyanines involves the cyclotetramerization of phthalic acid derivatives, such as phthalonitrile, diiminoisoindole, phthalic anhydride, or phthalimides. wikipedia.org For this compound, a fluorinated precursor is required.

The synthesis of fluorinated phthalocyanines can be achieved through the cyclotetramerization of the corresponding fluorinated phthalonitriles. For instance, the synthesis of octa-substituted phthalocyanines can be accomplished with reasonable yields through a direct cyclomerization reaction of disubstituted phthalonitriles in the presence of a metal salt in a suitable solvent like 2-(dimethylamino)ethanol (DMAE). umich.edu

A common method for synthesizing metal phthalocyanines (MPcs) is the reaction of four moles of a phthalonitrile derivative with one mole of a metal salt at elevated temperatures, often in a high-boiling solvent like quinoline. dergipark.org.tr The presence of the metal ion acts as a template for the cyclotetramerization reaction. dergipark.org.tr

Due to their limited solubility, the purification of phthalocyanines, including this compound, can be challenging. A widely used and effective method for purifying this compound and other phthalocyanines is vacuum sublimation. researchgate.netchemsrc.com This technique takes advantage of the fact that this compound can be transferred to the gaseous phase without decomposition under vacuum, which allows for the separation from non-volatile impurities. researchgate.net

Another purification method involves Soxhlet extraction. For example, unsubstituted phthalocyanines can be purified using a Soxhlet extractor with glacial acetic acid until the extracts are colorless. nih.gov

Precursor Chemistry and Reaction Pathways in this compound Production

Functionalization Strategies for this compound Derivatives

Functionalization of the this compound core is a key strategy to fine-tune its chemical and physical properties for various applications. This can be achieved by modifying the peripheral substituents or by altering the central metal ion.

The introduction of various substituents onto the periphery of the phthalocyanine ring can significantly alter its properties. wikipedia.org The number, type, and position of these substituents have a profound influence on the optical and mesomorphic properties of phthalocyanines.

For instance, the introduction of fluorine atoms, as in this compound, enhances the electron-accepting capability and the thermal and chemical robustness of the molecule. acs.org Further substitution with electron-withdrawing groups like cyano (-CN) groups can produce n-type materials with high electronegativity. nih.govacs.org Conversely, attaching electron-donating groups can also modify the electronic structure. iitm.ac.in

The position of the substituents (peripheral vs. non-peripheral) is also crucial. Non-peripheral substitution can lead to a red-shift in the Q-band of the absorption spectrum, which is advantageous for applications like photovoltaics. tubitak.gov.tr

Table 1: Examples of Peripherally Substituted Phthalocyanine Derivatives and their Properties

| Derivative | Substituent | Effect on Properties | Reference(s) |

|---|---|---|---|

| F16CuPc | 16 Fluorine atoms | Enhanced electron-accepting capability, thermal and chemical robustness. | acs.org |

| CuPc(CN)8 | 8 Cyano groups | n-type material with large electronegativity. | nih.govacs.org |

| CuCl8Pc | 8 Chlorine atoms | Lowered molecular symmetry (C2v). | iitm.ac.in |

| Cu(NO2)4Pc | 4 Nitro groups | Enhanced catalytic activity for epoxidation. | iitm.ac.in |

The central cavity of the phthalocyanine macrocycle can accommodate over 70 different elements. pcimag.com The choice of the central metal ion significantly influences the physical properties of the resulting metal phthalocyanine (MPc). dergipark.org.tr

While the copper(II) ion in CuPc is very strongly bound, requiring destruction of the macrocycle for its removal, other metal complexes are more labile. pcimag.com For example, metal complexes with Li+ and Mg2+ ions are unstable, and these ions can be easily exchanged. pcimag.com The use of dilithium (B8592608) phthalocyanine (Li2Pc) as a precursor is advantageous due to its solubility in common organic solvents, facilitating metal-ion exchange reactions to produce other MPcs. dergipark.org.tr

Replacing the divalent metal ion with a tetravalent one, such as silicon (Si), affords silicon phthalocyanines (SiPcs). This modification provides an additional avenue for functionalization through the axial substituents on the silicon atom, making SiPcs promising candidates for n-type organic semiconductors. researchgate.net

Peripheral Substituent Engineering for Tunable Properties

Green Chemistry Approaches in this compound Synthesis

Traditional synthesis methods for phthalocyanines often involve high-boiling, hazardous organic solvents like dimethylaminoethanol (B1669961) (DMAE). nih.gov Green chemistry principles aim to develop more environmentally friendly synthetic routes by reducing waste, using less hazardous reagents and solvents, and improving energy efficiency. nih.govacs.org

One approach to a greener synthesis of phthalocyanines is the use of solid-state reactions, which can significantly reduce the amount of solvent required. nih.gov For example, a solid-state approach for the synthesis of tetra-tert-butyl phthalocyanine has been demonstrated to reduce the amount of DMAE by up to 100-fold. nih.gov Another strategy involves using water as a green solvent for the synthesis of polymerized cobalt phthalocyanines. rsc.org

Efforts are also being made to develop reactions that can proceed at ambient temperature and pressure to improve energy efficiency. youtube.com The use of catalysts is a key principle of green chemistry, as they are superior to stoichiometric reagents in minimizing waste. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Octafluorocopper(II) Phthalocyanine | This compound |

| Copper Phthalocyanine | CuPc |

| Copper(II) 2,3,9,10,16,17,23,24-octa(fluoro)phthalocyanine | This compound |

| Copper(II) hexadecafluorophthalocyanine | F16CuPc |

| Octacyano-Cu-Phthalocyanine | CuPc(CN)8 |

| Copper octachlorophthalocyanine | CuCl8Pc |

| Copper tetranitrophthalocyanine | Cu(NO2)4Pc |

| Metal Phthalocyanine | MPc |

| Dilithium Phthalocyanine | Li2Pc |

| Silicon Phthalocyanine | SiPc |

| 2-(dimethylamino)ethanol | DMAE |

| Tetra-tert-butyl phthalocyanine | |

| Polymerized cobalt phthalocyanines | |

| Phthalonitrile | |

| Diiminoisoindole | |

| Phthalic anhydride | |

| Phthalimide | |

| Quinoline |

Advanced Structural Characterization of F8cupc and Its Assemblies

Molecular and Crystallographic Structure Determination of F8CuPc

Understanding the precise molecular and crystallographic structure of this compound is fundamental to predicting and interpreting its physical and electronic properties.

X-ray Diffraction Analysis of this compound Single Crystals and Powders

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials. For this compound, both single crystal and powder XRD analyses have been employed. Single crystal XRD provides detailed information about the unit cell parameters and atomic positions, revealing the precise molecular arrangement in the crystalline lattice. This compound has been reported to crystallize in a triclinic system with the space group P1¯. mdpi.com The lattice constants for this compound have been determined, with reported values including a = 3.62740(10) Å, b = 12.7357(4) Å, c = 13.4538(4) Å, α = 95.079(9)°, β = 90.529(6)°, and γ = 96.441(6)°, and a unit cell volume of 615.07(3) ų. mdpi.com

Powder XRD is useful for analyzing the bulk crystalline phases present in a sample and assessing the degree of crystallinity. Powder XRD patterns of this compound show characteristic peaks that correspond to its specific crystal structure. amazonaws.comresearchgate.net Analysis of these patterns can indicate the presence of a crystalline phase and, in thin films, reveal preferred orientations of the crystallites. mdpi.comresearchgate.net For instance, a peak at 2θ = 6.56° in the XRD pattern of an this compound film deposited on a SiO₂/n-Si substrate corresponds to the (001) plane, suggesting that the crystallographic c-axis is oriented perpendicular to the substrate surface. mdpi.com This indicates a preferred orientation where the one-dimensional molecular chains are aligned parallel to the substrate. mdpi.com

The crystal structure of this compound features a one-dimensional regular chain arrangement along the a-axis. mdpi.com The interplanar distance within these chains is approximately 3.30 Å, which is smaller than the sum of the van der Waals radii of sp² carbons, indicating strong π–π intermolecular interactions along this direction. mdpi.com

Electron Diffraction and Microscopy for Structural Elucidation

Electron diffraction and microscopy techniques, such as Transmission Electron Microscopy (TEM), can provide complementary structural information, particularly at the nanoscale. While less information is readily available specifically on electron diffraction of this compound compared to XRD, electron microscopy techniques like SEM are widely used to visualize the morphology and microstructure of this compound films. kobe-u.ac.jpresearchgate.net Electron diffraction can be used to study the crystallographic structure of very small crystallites or thin films, offering diffraction patterns that can help identify crystal phases and orientations, especially when single crystals are difficult to obtain or in the analysis of thin film growth.

Hirshfeld Surface Analysis for Intermolecular Contacts in this compound

Hirshfeld surface analysis (HSA) is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. scirp.orgresearchgate.netmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, different types of intermolecular contacts (e.g., π–π stacking, van der Waals interactions, hydrogen bonding) can be identified and their contributions analyzed. researchgate.netmdpi.com For this compound, HSA can provide detailed insights into the nature and strength of intermolecular contacts, including the significant π–π interactions observed in its crystal structure. mdpi.comresearchgate.net Although specific detailed HSA data for this compound were not extensively found in the provided search results, the technique is generally applied to visualize and compare intermolecular contacts in metal phthalocyanines, including octafluoro-substituted variants. researchgate.netresearchgate.net These analyses help in understanding how molecules pack and interact, which is crucial for properties like charge transport.

Thin Film Morphology and Microstructure of this compound

The morphology and microstructure of this compound thin films are highly dependent on deposition conditions and significantly influence the material's performance in devices.

Investigation of Growth Modes and Self-Assembly Phenomena in this compound Films

The growth of thin films occurs via different modes depending on the balance of surface energies between the substrate, the film, and the film-substrate interface (Volmer-Weber, Frank-van der Merwe, and Stranski-Krastanov). iitd.ac.infraunhofer.de The self-assembly of this compound molecules during deposition can lead to various film structures, including crystalline domains or nanorod formation. Studies on this compound thin films deposited by techniques like vacuum deposition have shown that the substrate temperature and deposition rate can influence the film morphology and crystallinity. mdpi.comatlas.jp

This compound, similar to other phthalocyanines, can form column-like packing structures where molecules stack on top of each other. rigaku.com In thin films, this can lead to preferred orientations. For this compound films, an orientation where the crystallographic c-axis is perpendicular to the substrate has been observed, with the one-dimensional molecular chains lying on the substrate. mdpi.com This orientation is considered favorable for charge transport in organic field-effect transistors. mdpi.com

Some studies have reported the formation of out-of-plane nanorod growth in this compound thin films deposited at specific substrate temperatures, such as 110 °C. kobe-u.ac.jp These nanorods can have diameters of tens of nanometers. kobe-u.ac.jp The formation of such nanostructures indicates a self-assembly process driven by intermolecular interactions, such as π–π stacking, which is believed to occur along the longitudinal direction of the nanorods. kobe-u.ac.jp The growth mode and resulting self-assembled structures are crucial for optimizing the performance of devices utilizing this compound films.

Characterization of Surface Topography and Roughness (e.g., AFM, SEM)

AFM provides high-resolution topographic images and allows for the quantification of surface roughness. The surface morphology of this compound films can be influenced by deposition conditions, such as substrate temperature. atlas.jp Controlling the substrate temperature during deposition can affect the surface roughness and the formation of crystalline domains or nanostructures. atlas.jp While specific detailed AFM data for this compound films regarding roughness values were not extensively provided in the search results, AFM is a standard technique used in conjunction with SEM and XRD to provide a comprehensive understanding of the film morphology and its relationship to the underlying crystal structure and growth mode. atlas.jpsquarespace.comatlantis-press.comscirp.orgub.eduuni-tuebingen.de The uniformity and roughness of the film surface are important factors affecting device performance, particularly in interfaces. researchgate.net

Analysis of Molecular Orientation and Packing in this compound Thin Films

The performance of organic thin-film devices is highly dependent on the molecular orientation and packing within the active layer. For this compound thin films, studies employing techniques such as X-ray diffraction (XRD) provide insights into these structural aspects.

XRD patterns of as-deposited this compound films on substrates like SiO2/n-Si have shown a peak corresponding to the (001) plane, indicating that the crystallographic c-axis of this compound in these films is oriented perpendicular to the substrate surface. mdpi.com This suggests that the one-dimensional molecular chains, which form along the a-axis with a small interplanar distance of 3.30 Å, lie on the substrate. mdpi.com This close π–π interaction along the a-axis is favorable for charge transport in organic semiconductors. mdpi.com

The molecular arrangement in this compound crystals involves a one-dimensional regular chain along the a-axis. mdpi.com This packing facilitates strong π–π intermolecular interactions, which are essential for efficient charge transport via π-electrons. mdpi.com The specific orientation of molecules within the thin film, such as the perpendicular orientation of the c-axis to the substrate, can significantly influence carrier mobility. mdpi.com

Influence of Deposition Conditions on this compound Film Structure

The structural characteristics of organic thin films, including molecular orientation and crystallinity, are significantly influenced by deposition conditions, such as substrate temperature and deposition rate. atlas.jpub.edu While studies on the influence of deposition conditions on fluorinated CuPc films, including this compound, are fewer compared to pristine CuPc, the principles observed for related phthalocyanines are relevant. atlas.jpub.edu

For CuPc films, increasing the substrate temperature during thermal evaporation has been shown to improve the crystallinity and increase the size of crystalline grains. ub.edu Different substrate temperatures can lead to different molecular orientations and crystalline structures, such as the α and β phases in CuPc. ub.edu The morphology of the films can also be affected, with features like granular or needle-like structures observed depending on the deposition temperature. ub.edu

Although specific detailed data tables on the influence of a wide range of deposition conditions on this compound film structure were not extensively found, the general understanding from related studies suggests that parameters like substrate temperature and deposition rate play a critical role in controlling the structural order and morphology of this compound thin films. atlas.jpub.edu For instance, gradual substrate heating during deposition has been explored for FxCuPc films to potentially suppress surface roughness and improve electrical characteristics. atlas.jp

Spectroscopic Investigations of this compound Structure and Electronic States

Spectroscopic techniques provide powerful tools for probing the molecular structure, elemental composition, chemical state, electronic structure, and molecular orientation of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Polymorphism

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are valuable for obtaining molecular fingerprints and investigating polymorphism in organic compounds. edinst.comamericanpharmaceuticalreview.comsci-hub.stresearchgate.net These techniques probe the vibrational modes of molecules, and changes in crystal structure or molecular conformation, characteristic of different polymorphs, lead to observable differences in the spectra, including shifts in band positions, changes in relative intensities, and alterations in band contours. americanpharmaceuticalreview.comsci-hub.stresearchgate.net

Raman spectroscopy is particularly sensitive to lattice vibrations in crystals, making it useful for studying polymorphism. edinst.comlbt-scientific.com FTIR spectroscopy is sensitive to changes in dipole moment during vibrations, while Raman spectroscopy is sensitive to changes in polarizability. edinst.com Their different selection rules make them complementary techniques for full sample characterization. edinst.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of elements within the top few nanometers of a material. thermofisher.comwikipedia.orgmalvernpanalytical.comcarleton.edu

XPS works by irradiating a sample surface with X-rays and measuring the kinetic energy of emitted photoelectrons. thermofisher.commalvernpanalytical.com The binding energy of these photoelectrons is characteristic of the element and its chemical state. thermofisher.comwikipedia.orgmalvernpanalytical.com Chemical shifts in binding energies occur when an element is in a different bonding environment, allowing for the identification of oxidation states and chemical bonds. wikipedia.orgcarleton.edu

XPS is routinely used to analyze organic compounds and thin films. carleton.edu For this compound, XPS can be used to confirm the presence of copper, fluorine, carbon, and nitrogen, and to determine their chemical states. This is particularly important for understanding potential interactions with substrates or encapsulation layers and assessing the purity and stoichiometry of the deposited films. While specific XPS spectra and detailed analysis for this compound were not provided in the search results, the technique is mentioned as being used to examine Pc nanorods, which include this compound. kobe-u.ac.jp XPS can provide insights into the oxidation state of the central copper atom and the chemical environment of the fluorine atoms attached to the phthalocyanine (B1677752) ring.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure and Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful technique for investigating the electronic structure and molecular orientation of materials, particularly organic thin films. wikipedia.orgnist.govmdpi.comstanford.edu NEXAFS involves scanning the energy of incident soft X-rays near the absorption edge of a specific element and measuring the absorption. nist.govstanford.edu

The fine structure in the NEXAFS spectrum above the absorption edge arises from transitions of core electrons to unoccupied molecular orbitals (π* and σ* resonances). mdpi.comstanford.edu The energies and intensities of these resonances provide information about the unoccupied electronic states and the chemical bonding environment of the absorbing atom. nist.govmdpi.comstanford.edu

Crucially, NEXAFS utilizes polarized X-rays, allowing for the determination of molecular orientation within thin films. nist.govstanford.eduarxiv.org By measuring NEXAFS spectra at different angles of the incident X-ray polarization relative to the substrate, the orientation of molecular orbitals and thus the average molecular tilt angle can be determined. nist.govarxiv.orgresearchgate.net This is particularly valuable for anisotropic molecules like phthalocyanines, where the orientation significantly impacts charge transport properties. researchgate.netrsc.org While specific NEXAFS data for this compound were not detailed, the technique is widely used for studying the electronic structure and orientation of phthalocyanines and their fluorinated derivatives. mdpi.comresearchgate.net

UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Exciton (B1674681) Dynamics

UV-Vis absorption and photoluminescence (PL) spectroscopy are fundamental techniques for studying the electronic transitions and exciton dynamics in organic semiconductors like this compound. atlas.jpnist.govscribd.comresearchgate.netresearchgate.net

UV-Vis absorption spectra reveal the electronic transitions within the molecule, typically showing characteristic absorption bands. For phthalocyanines, these include the intense Soret band (B-band) in the UV region and the Q-band in the visible region, which are associated with π-π* transitions within the conjugated macrocycle. researchgate.net The position and shape of these bands can be influenced by the molecular environment and aggregation state.

Photoluminescence spectroscopy probes the emission of light following optical excitation, providing information about excited states (excitons) and their relaxation pathways. researchgate.netiitj.ac.in The PL spectrum can reveal the energy levels of emissive excitons and provide insights into processes such as exciton diffusion, energy transfer, and exciton-phonon coupling. iitj.ac.inaps.org

Studies on related phthalocyanines show that UV-Vis absorption spectra of thin films exhibit features characteristic of the phthalocyanine system. researchgate.net The electronic transitions in the visible range primarily originate from the π system of the phthalocyanine core. researchgate.net

While detailed UV-Vis absorption and PL spectra specifically for this compound were not extensively provided in the search results, these techniques are essential for characterizing its optical properties, determining its electronic band gap, and understanding how excitons are generated and behave within this compound films and devices. scribd.com

Electronic Structure and Charge Transport Mechanisms in F8cupc Systems

Electronic Band Structure and Density of States of F8CuPc

The electronic band structure and density of states (DOS) of this compound govern its behavior as a semiconductor, dictating the availability and energy distribution of charge carriers.

Computational Studies (e.g., DFT, TD-DFT) on Electronic Structure and Frontier Orbitals

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are extensively used to investigate the electronic structure and frontier molecular orbitals (HOMO and LUMO) of this compound. These studies provide theoretical insights into the energy levels, charge distribution, and optical properties of the molecule.

DFT calculations are employed to determine the optimized molecular geometry and the energies of the HOMO and LUMO, which are the key orbitals involved in charge transport. researchgate.netresearchgate.net TD-DFT is utilized to simulate the electronic absorption spectra and understand electron excitation processes. researchgate.netresearchgate.netacs.orgnih.gov Studies comparing computational results with experimental data from techniques like photoemission spectroscopy help validate the theoretical models and provide a comprehensive picture of the electronic structure. tu-chemnitz.deaps.org

For instance, DFT/TD-DFT studies on this compound have estimated the HOMO-LUMO energy gap, which is a critical parameter influencing its semiconducting behavior and optical properties. researchgate.net These computational approaches can also shed light on how structural conformations influence the electronic and optical characteristics of this compound. researchgate.net

Experimental Probes of Electronic States (e.g., UPS, IPES)

Experimental techniques such as Ultraviolet Photoemission Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) are powerful tools for directly probing the occupied and unoccupied electronic states of materials, respectively. tu-chemnitz.deresearchgate.nethelmholtz-berlin.de The combination of UPS and IPES allows for the determination of the ionization energy (IE), electron affinity (EA), and the energy positions of the HOMO and LUMO relative to the vacuum level or Fermi level. tu-chemnitz.dehelmholtz-berlin.de This provides experimental values for the transport gap, which is the energy difference between the HOMO and LUMO levels. helmholtz-berlin.deresearchgate.net

Studies using UPS and IPES on this compound thin films have shown that the electronic states, both occupied and unoccupied, exhibit a rigid shift to lower energy compared to copper phthalocyanine (B1677752) (CuPc). researchgate.netresearchgate.net This shift is attributed to the electron-withdrawing nature of the fluorine substituents, which effectively lowers the energy levels of the macrocycle. researchgate.net Despite this shift, the transport gap energy itself has been observed to remain similar to that of CuPc. researchgate.net UPS and IPES measurements are crucial for experimentally determining the energy level alignment at interfaces involving this compound, which is vital for understanding charge injection and separation in devices. researchgate.net

Charge Carrier Generation and Recombination Processes in this compound

Charge carrier generation and recombination are fundamental processes that dictate the efficiency of organic electronic devices utilizing this compound, particularly in optoelectronic applications like solar cells and photodetectors.

Exciton (B1674681) Dynamics and Dissociation Mechanisms

In organic semiconductors like this compound, light absorption primarily leads to the formation of excitons, which are bound electron-hole pairs. Efficient device operation requires these excitons to dissociate into free charge carriers (electrons and holes) that can be transported through the material. researchgate.netresearchgate.net

Exciton dynamics involve their formation, diffusion, and eventual dissociation or recombination. The dissociation of excitons is often facilitated at interfaces between materials with different energy levels, such as a donor-acceptor heterojunction. researchgate.netresearchgate.net The energy offset at the interface provides the driving force for separating the electron and hole. rsc.orgosti.gov

Research on exciton dynamics in organic systems highlights the importance of molecular orientation and orbital overlap at interfaces, which can influence the efficiency of exciton dissociation and the formation of charge-transfer states. researchgate.netrsc.org While specific detailed studies on exciton dynamics solely in this compound are not extensively detailed in the provided snippets, the general principles of exciton generation and dissociation in organic semiconductors apply. researchgate.netresearchgate.net Recombination processes, where electrons and holes annihilate, can occur through various mechanisms, including radiative and non-radiative pathways, and can limit device performance. fiberoptics4sale.comwikipedia.org

Influence of Interfaces on Charge Separation and Extraction

Interfaces play a critical role in the efficiency of charge separation and extraction in this compound-based devices. When this compound is used in a heterojunction with another material (e.g., a donor or acceptor material in a solar cell), the interface between the two layers is where exciton dissociation and initial charge separation primarily occur. researchgate.netscribd.commontana.edu

The energy level alignment at the interface, specifically the energy offset between the HOMO and LUMO of the adjacent materials, provides the driving force for charge separation. rsc.orgosti.gov Efficient charge separation requires a sufficient energy offset to overcome the exciton binding energy. rsc.org

Furthermore, the morphology and molecular orientation at the interface can significantly impact charge separation efficiency. rsc.orgrsc.org Optimized interfaces can facilitate the rapid transfer of electrons to the acceptor material and holes to the donor material, minimizing recombination losses. scribd.comnih.gov Interface engineering, such as introducing interlayers or controlling the growth conditions of thin films, is a common strategy to enhance charge separation and extraction efficiency in organic electronic devices. rsc.orgnih.gov The presence of interface states, particularly at grain boundaries in polycrystalline films, can also influence charge transport by acting as traps. scispace.comrsc.org

Mechanisms of Charge Transport in this compound Thin Films and Devices

Charge transport in organic semiconductors like this compound typically occurs through hopping between localized molecular sites, especially in thin films which are often polycrystalline or amorphous. scispace.comresearchgate.net The efficiency of charge transport is influenced by factors such as molecular packing, morphology, disorder, and the presence of traps. rsc.orgscispace.com

In polycrystalline thin films of phthalocyanines, grain boundaries can act as barriers to charge transport due to the presence of traps or a higher density of interface states. rsc.orgscispace.comrsc.org The multiple trapping and release (MTR) model is often used to describe charge transport in such films, where charge carriers are repeatedly trapped and released from localized states. scispace.comresearchgate.net

The molecular orientation within the thin film can also impact charge transport mobility, as transport is typically more efficient along directions with stronger intermolecular coupling. scispace.com Engineering the film morphology through controlled growth conditions can lead to improved charge transport by reducing the density of grain boundaries or promoting favorable molecular orientation. rsc.orgscispace.com

Hopping and Band-like Transport Regimes

Charge transport in organic semiconductors like this compound can occur through different mechanisms, primarily hopping and band-like transport. Hopping transport involves charge carriers moving between localized states, typically observed in disordered or poorly ordered materials. This mechanism is often thermally activated, with mobility increasing with temperature. fiveable.mewikipedia.org Band-like transport, conversely, occurs in highly ordered crystalline materials where charge carriers are delocalized and move in conduction or valence bands. In this regime, mobility typically decreases with increasing temperature due to increased scattering from lattice vibrations. fiveable.mewikipedia.org

The dominant transport mechanism in this compound systems is influenced by factors such as material order, temperature, and the presence of traps. While hopping is characteristic of disordered organic semiconductors, crystalline organic semiconductors can exhibit a crossover from hopping to band-like transport depending on factors like temperature, electric field, and the presence of shallow traps. nih.govnih.gov The strong π–π interactions in the crystalline state of this compound are conducive to more efficient charge transport, potentially leaning towards a band-like or a mixture of transport regimes depending on the film quality and morphology. mdpi.com

Role of Grain Boundaries and Defects in Charge Migration

Grain boundaries and defects play a significant role in influencing charge migration in polycrystalline organic semiconductor films, including this compound. Grain boundaries are interfaces between different crystalline domains within the film. Defects, such as structural imperfections or impurities, can introduce localized trap states within the bandgap. advancedsciencenews.com

Space Charge Limited Current (SCLC) Analysis for Mobility Determination

Space Charge Limited Current (SCLC) analysis is a widely used technique to determine the charge carrier mobility in organic semiconductor thin films, including this compound. mdpi.comkobe-u.ac.jpfluxim.com This method involves measuring the current-voltage (J-V) characteristics of a single-carrier device (either electron-only or hole-only) under dark conditions. In the SCLC regime, the current density is limited by the charge carriers injected from the electrode and is space-charge limited rather than being limited by the material's intrinsic conductivity. fluxim.com

The SCLC behavior is typically described by the Mott-Gurney law, which predicts a square-law dependence of current density on voltage (). fluxim.comnih.gov By fitting the experimental J-V data in the SCLC regime to the Mott-Gurney equation, the charge carrier mobility can be extracted. kobe-u.ac.jpfluxim.comnih.gov

The Mott-Gurney equation is given by:

where: is the current density is the relative dielectric constant of the semiconductor is the vacuum permittivity is the charge carrier mobility is the applied voltage is the thickness of the semiconductor film

SCLC analysis can also provide information about trap states within the semiconductor. The presence of traps can lead to a deviation from the ideal square-law behavior, often exhibiting a steeper slope in the J-V curve at lower voltages (trap-filled-limited regime) before transitioning to the SCLC regime at higher voltages when the traps are filled. nih.govrug.nl

N-type Semiconducting Behavior and Ambipolar Characteristics of this compound

This compound is primarily recognized for its n-type semiconducting behavior, meaning that electrons are the dominant charge carriers. mdpi.comacs.org This is attributed to the relatively low energy level of its LUMO, which facilitates electron injection and transport. mdpi.com The introduction of electron-withdrawing fluorine atoms to the phthalocyanine core stabilizes the LUMO, making it a more effective electron acceptor. csic.esacs.org

Studies on organic field-effect transistors (OFETs) fabricated with this compound films have demonstrated clear n-type characteristics, particularly when measured in a vacuum environment. mdpi.com For example, an electron mobility of 7.9 × 10⁻⁴ cm²/V·s has been reported for an this compound thin film transistor in vacuum. mdpi.comresearchgate.net

However, some reports have also indicated ambipolar characteristics for this compound, where both electron and hole transport are observed. mdpi.comresearchgate.net This ambipolar behavior has been reported in thin film or single crystal transistors composed of this compound when measured in air. mdpi.comresearchgate.net The observation of ambipolarity can be influenced by factors such as the device architecture, electrode materials, and the measurement environment. The presence of both n-type and p-type transport in an ambipolar semiconductor allows for the fabrication of more complex electronic circuits. inquivixtech.com

Doping Strategies and Their Impact on this compound Electronic and Transport Properties

Doping is a common strategy employed to tune the electronic and transport properties of semiconductors. In organic semiconductors like this compound, doping involves introducing impurity molecules (dopants) to either increase the concentration of free charge carriers or modify the energy levels.

For n-type semiconductors like this compound, n-doping involves introducing electron-donating molecules to increase the electron concentration. This can lead to a decrease in resistivity and an enhancement of electron mobility. Conversely, p-doping with electron-accepting molecules would typically be used to enhance hole transport in a p-type semiconductor, but in an n-type material like this compound, it could potentially be used in combination with n-doping to achieve or tune ambipolar behavior or to form p-n junctions.

The impact of doping on this compound's electronic properties includes shifts in the Fermi level and changes in the energy gap. aps.org Doping can also affect the morphology and crystalline structure of the film, which in turn influences charge transport. mdpi.com For example, doping can introduce additional scattering centers or trap states, potentially affecting mobility. cam.ac.uk

Research on doping in phthalocyanines, including fluorinated versions, has explored the use of various dopants to control conductivity and charge transport. mdpi.com The choice of dopant and doping concentration are critical parameters that need to be carefully controlled to achieve desired electronic and transport characteristics in this compound-based devices. The effect of doping on transport properties can be complex, involving changes in carrier concentration, mobility, and the influence of dopant molecules on the molecular packing and electronic coupling between this compound molecules. cam.ac.ukiphy.ac.cn

Interfacial Phenomena and Heterostructures Involving F8cupc

F8CuPc Interfaces with Metallic Electrodes and Transparent Conductive Oxides

The contact between the active this compound layer and the electrodes is fundamental to device operation. Transparent conductive oxides (TCOs), such as indium tin oxide (ITO), are commonly used as electrodes due to their unique combination of electrical conductivity and optical transparency in the visible spectrum. semicorex.com These materials serve to collect charge carriers and can also function as anti-reflection coatings in photovoltaic cells. stackexchange.com

Formation of Ohmic and Rectifying Contacts

The nature of the contact between a metal and a semiconductor—be it ohmic or rectifying—is determined by the alignment of their respective energy levels, specifically the metal's work function (ΦM) and the semiconductor's work function (ΦS). libretexts.orgwikipedia.org An ohmic contact exhibits a linear current-voltage (I-V) relationship, allowing current to flow with negligible resistance in both directions. libretexts.org Conversely, a rectifying contact, also known as a Schottky barrier, behaves like a diode, permitting current flow primarily in one direction. wikipedia.orgdoitpoms.ac.uk

For an n-type semiconductor like this compound, the type of contact formed with a metal electrode follows these general principles:

Ohmic Contact: An ohmic contact is typically formed when the work function of the metal is less than that of the n-type semiconductor (ΦM < ΦS). libretexts.orgsemicon-storage.com In this scenario, there is no significant energy barrier for electrons to be injected from the metal into the conduction band of the semiconductor. semicon-storage.com

Rectifying Contact: A rectifying contact is formed when the metal's work function is greater than that of the n-type semiconductor (ΦM > ΦS). libretexts.orguomustansiriyah.edu.iq This creates a Schottky barrier at the interface, which impedes the flow of electrons from the metal into the semiconductor, leading to the characteristic non-linear, diode-like I-V curve. doitpoms.ac.ukuomustansiriyah.edu.iq

Given that this compound functions as an n-type semiconductor, its junctions with p-type metallophthalocyanines (MPc) have been reported to exhibit a rectification effect. mdpi.com The choice of electrode material is therefore critical in device engineering to ensure efficient charge injection or extraction by forming the desired type of contact.

Table 1: Conditions for Contact Formation at Metal/n-type Semiconductor Interface

| Contact Type | Work Function Condition | I-V Characteristic | Primary Function |

|---|---|---|---|

| Ohmic | ΦMetal < Φn-type SC | Linear, Symmetric | Low-resistance charge injection/collection libretexts.org |

| Rectifying | ΦMetal > Φn-type SC | Non-linear, Asymmetric | Acts as a diode, controls current direction libretexts.org |

Interface Dipoles and Energy Level Alignment Studies at this compound/Metal Interfaces

When an organic semiconductor like this compound is deposited onto a metallic surface, the alignment of energy levels is not a simple vacuum level alignment. Instead, complex phenomena such as the formation of an interface dipole (Δ) can occur. arxiv.org This dipole is an electrostatic layer at the interface that shifts the vacuum level, altering the charge injection barrier. aps.org The formation of this dipole can be influenced by charge transfer, molecular polarization, and chemical interactions at the interface. arxiv.orgiphy.ac.cn

Photoelectron spectroscopy (UPS and XPS) is a key technique used to probe the energy level alignment at these interfaces. psu.edu Studies on related copper phthalocyanine (B1677752) (CuPc) systems reveal significant interface dipoles when deposited on various metals. For instance, at the CuPc/Au interface, an interface dipole of 1.2 eV has been observed, while at the CuPc/Co interface, it is 1.0 eV. arxiv.org These dipoles play a crucial role in determining the final alignment of the molecular orbitals (HOMO and LUMO) relative to the metal's Fermi level (E_F). aps.org

The interaction can lead to a phenomenon known as Fermi-level pinning, where the energy levels of the organic semiconductor become fixed relative to the electrode's Fermi level, regardless of the electrode's work function. psu.edu This is often associated with charge transfer across the interface. psu.edu For this compound, its fluorination leads to a high electron affinity, making charge transfer from a metal to the this compound molecule a likely event, influencing the interface dipole and energy level alignment. iphy.ac.cn

Table 2: Observed Interface Dipoles and Energy Level Shifts for Phthalocyanine/Metal Systems

| Organic Layer | Metal Substrate | Interface Dipole (Δ) | HOMO Level Shift | Reference |

|---|---|---|---|---|

| CuPc | Gold (Au) | 1.2 eV | 0.25 eV towards higher binding energy | arxiv.org |

| CuPc | Cobalt (Co) | 1.0 eV | 0.2 eV offset compared to Au | arxiv.org |

| F16CuPc | Silver (Ag) | Presence of dipole moment supported | - | kobe-u.ac.jp |

Organic-Organic Heterojunctions Employing this compound

Organic-organic heterojunctions are the cornerstone of many organic electronic devices, including organic photovoltaic (OPV) cells and light-emitting diodes (OLEDs). kobe-u.ac.jp this compound, with its n-type characteristics, is an excellent candidate for forming the acceptor side of a p-n heterojunction. mdpi.com

Charge Transfer at this compound Organic Interfaces

When this compound is interfaced with a p-type organic semiconductor (donor), such as unsubstituted copper phthalocyanine (CuPc), a donor-acceptor junction is formed. The difference in electron affinity and ionization potential between the two materials drives the fundamental processes of device operation. kobe-u.ac.jp In OPV cells, this junction is where photo-generated excitons (bound electron-hole pairs) are dissociated. kobe-u.ac.jp

Upon exciton (B1674681) diffusion to the donor/acceptor interface, an ultrafast charge transfer process occurs. The electron is transferred from the donor's LUMO to the acceptor's LUMO, while the hole remains on the donor. nih.govaps.org The fluorination in this compound enhances its electron-accepting properties, making this charge transfer process efficient when paired with a suitable donor like CuPc. nih.gov This charge separation at the interface is the primary mechanism for generating free charge carriers that can then be transported to the electrodes to produce a photocurrent. kobe-u.ac.jp

Role of Molecular Intermixing and Heteroepitaxy

The morphology of the organic-organic interface significantly impacts device performance. The structural compatibility between hydrogenated and fluorinated phthalocyanines, like CuPc and this compound, allows for the formation of molecularly mixed crystalline structures or "solid solutions". researchgate.net This intermixing can create a bulk heterojunction, which increases the interfacial area for exciton dissociation compared to a simple planar junction, a strategy often used to enhance OPV efficiency. researchgate.net

Heteroepitaxy, the growth of a crystalline film on a substrate of a different material, is another crucial aspect. semicorex.commdpi.com The growth of this compound on a layer of another organic material is influenced by factors like lattice matching and intermolecular interactions. jiaensemi.comresearchgate.net Studies on CuPc/F16CuPc systems show that contact formation at the heterojunction can induce a specific molecular reorientation at the interface, which differs from the orientation in the bulk of the films. This interfacial layer has its own distinct electronic properties and density of states. The orientation of this compound molecules, whether edge-on or face-on to the substrate, affects the π-π overlap between adjacent molecules, which is critical for charge transport. mdpi.com Strong π-π intermolecular interaction is desirable for efficient charge transport. mdpi.com

P-n Junction Formation and Characterization

A p-n junction is formed when a p-type organic semiconductor is brought into contact with an n-type one, such as this compound. kobe-u.ac.jp This process is analogous to the formation of inorganic p-n junctions. At the moment of contact, electrons from the n-type material (this compound) diffuse into the p-type material, and holes from the p-type material diffuse into the n-type material. electronics-tutorials.ws This diffusion leaves behind fixed ionized dopant atoms, creating a region depleted of mobile charge carriers known as the depletion region. electronics-tutorials.ws An internal electric field is established across this region, which opposes further diffusion. kobe-u.ac.jp

The current-voltage (I-V) characteristics of such an organic p-n junction are typically rectifying, behaving like a diode. byjus.comvlabs.ac.in

Forward Bias: When a positive voltage is applied to the p-type side and a negative voltage to the n-type side, the internal electric field is opposed, the depletion region narrows, and current flows easily across the junction. electronics-tutorials.wsvlabs.ac.in

Reverse Bias: When the voltage polarity is reversed, the internal electric field is enhanced, the depletion region widens, and only a very small leakage current can flow. electronics-tutorials.wsvlabs.ac.in

Devices based on this compound have demonstrated clear rectification in the dark and photovoltaic characteristics under illumination, confirming the formation of functional p-n junctions. researchgate.net For example, a p-n junction can be fabricated by the continuous deposition of this compound onto CuPc nanorods. researchgate.net

This compound Interactions with Dielectric and Semiconductor Substrates

The performance of organic electronic devices based on 1,2,3,4,8,9,10,11-octafluoro-copper(II)-phthalocyanine (this compound) is critically dependent on the interface between the this compound thin film and the underlying substrate. The choice of substrate, whether dielectric or semiconductor, significantly influences the molecular orientation, film morphology, and charge transport characteristics of the this compound layer.

Research into organic field-effect transistors (OFETs) has provided substantial insight into these interactions. When this compound is deposited by vacuum on a silicon dioxide/n-type silicon (SiO2/n-Si) substrate, it forms a thin film that exhibits clear n-type semiconducting behavior in a vacuum. mdpi.comsemanticscholar.org The n-Si and SiO2 act as the gate electrode and gate insulating layer, respectively. mdpi.com X-ray diffraction patterns of these films reveal a distinct peak corresponding to the (001) plane, which indicates that the crystallographic c-axis of the this compound molecules is perpendicular to the substrate surface. mdpi.comsemanticscholar.org This orientation is advantageous for charge transport in an OFET structure, as the one-dimensional chains formed by strong π–π intermolecular interactions lie parallel to the substrate, facilitating charge movement between the source and drain electrodes. mdpi.comsemanticscholar.org In this configuration, a field-effect electron mobility of 7.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ has been measured in vacuum. mdpi.com

The interaction is not limited to silicon-based substrates. Studies have also explored the ordering of this compound on metal-passivated silicon surfaces, such as Si(111)-Tl(1x1). au.dk On these surfaces, electrostatic forces can stabilize ordered structures of this compound molecules. au.dk The molecular ordering is a crucial factor, influenced by both the periodicity of the substrate surface and the chemical properties of the molecule's periphery. au.dk Other high-k dielectric materials like hafnium oxide (HfO2) and semiconductor materials such as germanium have also been noted as substrates in the context of organic electronics, highlighting the breadth of materials that can interface with this compound. researchgate.nettuwien.ac.at The formation of this compound nanorods has been observed on Si/Cr/Au substrates, demonstrating that the substrate can also direct the nanostructure of the deposited film. researchgate.net

The table below summarizes key findings from studies of this compound on various substrates.

| Substrate | Deposition Method | Key Findings & Orientation | Device & Performance |

| SiO2/n-Si | Vacuum Deposition | The crystallographic c-axis is perpendicular to the substrate; one-dimensional molecular chains lie parallel to the surface. mdpi.comsemanticscholar.org | OFET showing n-type behavior with an electron mobility of 7.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ in vacuum. mdpi.com |

| Si(111)-Tl(1x1) | Not specified | Electrostatic forces stabilize ordered molecular islands. au.dk | Not applicable (STM study). au.dk |

| Si/Cr/Au | Vacuum Deposition | Formation of this compound nanostructures in stacked thin films with CuPc. researchgate.net | Current-voltage characteristics measured via conductive-AFM. researchgate.net |

Tuning Interfacial Charge Transport via Surface Modification (e.g., Electrografting)

Modulating the conductivity at the interface in organic heterostructures is a promising strategy for enhancing the performance of electronic devices. nih.gov Surface modification of the device electrode, for instance through electrografting, offers a powerful method to tune charge transport properties at the interface with this compound. nih.govrsc.org

A notable example involves a bilayer heterojunction device composed of this compound and lutetium bis-phthalocyanine (LuPc2). nih.gov In this setup, the indium tin oxide (ITO) electrode was modified by the electrografting of different aryl layers via an aryldiazonium electroreduction method. nih.gov Specifically, dimethoxybenzene (DMB) and tetrafluoro benzene (B151609) (TFB) were used to form nanometer-thick organic films on the ITO surface before the deposition of the this compound/LuPc2 bilayer. nih.gov

The electronic nature of the grafted molecules was found to have a profound impact on the device's conductivity. The grafting of DMB, an electron-donating molecule, led to an increase in the accumulation of mobile charges at the this compound-LuPc2 interface. nih.gov This enhancement is attributed to a favorable alignment of the frontier molecular orbitals of DMB and this compound, which facilitates charge injection into the this compound layer. nih.gov Conversely, the grafting of TFB, a strong electron-accepting molecule, resulted in a decrease in mobile charge accumulation at the interface. nih.gov

These findings demonstrate that the interfacial conductivity in this compound-based heterostructures can be precisely controlled. This tunability directly influenced the device's performance in ammonia (B1221849) (NH3) gas sensing applications, where the DMB-grafted device showed significantly improved sensitivity. nih.gov Electrografting, therefore, presents a viable and effective strategy for engineering the electrode-organic semiconductor interface to optimize device function. nih.govmdpi.com

The table below details the effects of different surface modifiers on the interfacial properties of an this compound-based heterostructure.

| Electrode | Surface Modifier | Modification Technique | Effect on Interfacial Charge Accumulation |

| ITO | Dimethoxybenzene (DMB) | Aryldiazonium Electrografting | Increased nih.gov |

| ITO | Tetrafluoro benzene (TFB) | Aryldiazonium Electrografting | Decreased nih.gov |

Optoelectronic and Electronic Device Applications of F8cupc

Organic Photovoltaics (OPVs) Incorporating F8CuPc

This compound has been investigated for its utility in organic solar cells, contributing to various aspects of device function and efficiency.

This compound as Electron Acceptor or Donor Material in OPVs

In the architecture of organic photovoltaic devices, the active layer is comprised of electron donor and acceptor materials that facilitate the conversion of light into electricity. mdpi.comfrontiersin.org this compound has demonstrated the ability to function as an electron acceptor material in OPVs. researchgate.net For instance, OPVs have been fabricated using this compound as the electron acceptor in conjunction with para-sexiphenyl (p-6P) as the electron donor. researchgate.net The introduction of electron-withdrawing fluorine atoms onto the phthalocyanine (B1677752) ring system modulates the electronic properties of the molecule, making it suitable for accepting electrons. frontiersin.orgmdpi.com

Conversely, while less common, the broader class of metallophthalocyanines can also act as electron donors. mdpi.com The specific role of this compound, whether as a donor or an acceptor, is determined by the relative energy levels (HOMO and LUMO) of the partner material in the heterojunction. mdpi.com

Device Architectures and Performance Optimization Strategies in this compound-based OPVs

The performance of organic solar cells is intrinsically linked to their device architecture. numberanalytics.com Common structures include the planar heterojunction and the bulk heterojunction (BHJ), with the latter offering a larger interfacial area for more efficient charge separation. numberanalytics.com In this compound-based OPVs, both conventional and inverted device architectures have been explored. researchgate.net

Several strategies are employed to optimize the performance of these devices. One key aspect is the use of interfacial layers, such as electron transport layers (ETLs) and hole transport layers (HTLs), to minimize charge recombination and improve charge collection. numberanalytics.com For instance, blending an additional molecule with the bulk heterojunction that migrates to the top electrode upon annealing can create an in-situ hole-transport interface, simplifying the device structure. nanoge.org Furthermore, the thickness of the active layers is a critical parameter that influences device performance. researchgate.net

Mechanisms of Power Conversion and Efficiency Limitations in this compound Systems

The fundamental process of power conversion in OPVs begins with the absorption of photons by the organic semiconductor material, which creates a bound electron-hole pair known as an exciton (B1674681). energy.gov This exciton then diffuses to the interface between the donor and acceptor materials, where the energy offset provides the driving force to separate the exciton into free charge carriers (an electron and a hole). energy.gov These free carriers are then transported to and collected at their respective electrodes, generating a photocurrent. ratedpower.com

However, several factors limit the efficiency of OPVs. These include:

The Shockley-Queisser Limit: This fundamental limit dictates the maximum theoretical efficiency of a single-junction solar cell, which is approximately 33.7%. ossila.comaps.org

Recombination: Loss of charge carriers through recombination before they are collected at the electrodes reduces the efficiency. mdpi.com

Low Exciton Diffusion Lengths and Carrier Mobilities: These intrinsic material properties can lead to the need for thin active layers, which can limit light absorption. energy.gov

Structural Defects: Irregularities in the molecular arrangement within the active layer can negatively impact crystallinity, morphology, and charge transport. mdpi.com

Triplet Sensitization and Upconversion Strategies Utilizing this compound

To overcome the limitation of solar cells not being able to absorb photons with energy below their bandgap, photon upconversion strategies are being explored. rsc.org One such method is triplet-triplet annihilation (TTA), where two low-energy triplet excitons combine to create one higher-energy singlet exciton, which can then be absorbed by the solar cell. rsc.org

This compound plays a crucial role as a co-sensitizer in some TTA-upconversion systems. chinesechemsoc.org Due to strong spin-orbit coupling, this compound can efficiently undergo intersystem crossing (ISC) to a long-lived triplet state after absorbing a low-energy photon. chinesechemsoc.org This triplet energy is then transferred to an annihilator molecule, such as rubrene (B42821), through a Dexter energy transfer process. chinesechemsoc.org Two of these sensitized annihilator triplets can then undergo TTA to produce a higher energy singlet state. chinesechemsoc.orgrsc.org This upconverted energy can then be transferred via Förster resonance energy transfer (FRET) to be re-absorbed by the primary photoactive material in the solar cell. chinesechemsoc.org This process effectively converts near-infrared (NIR) photons into visible light that the solar cell can utilize, thereby reducing energy loss and improving efficiency. chinesechemsoc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs) Utilizing this compound

Organic field-effect transistors are fundamental components of organic electronics, and the properties of the semiconductor layer are critical to their performance. frontiersin.org

This compound as Active Semiconductor Layer in OFETs

This compound has been successfully employed as the active semiconductor layer in OFETs, demonstrating n-type semiconducting behavior. mdpi.com The introduction of electron-withdrawing fluorine groups lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The reported LUMO level of this compound is approximately -3.91 eV, which is conducive to its function as an n-type organic semiconductor, capable of transporting electrons. mdpi.com

OFETs fabricated with a thin film of this compound on a SiO2/n-Si substrate have shown clear n-type characteristics when measured in a vacuum, with a field-effect electron mobility of 7.9 × 10⁻⁴ cm² V⁻¹ s⁻¹. mdpi.com The crystal structure of this compound reveals a one-dimensional chain with strong π-π intermolecular interactions, which is desirable for charge transport. mdpi.com The overlap integral between the LUMOs of adjacent this compound molecules is larger than that of the well-known n-type material F16CuPc, suggesting the potential for even higher electron mobility in this compound. mdpi.com

Table of OFET Performance Data for this compound

| Parameter | Value | Measurement Condition | Reference |

|---|---|---|---|

| Semiconductor Type | n-type | Vacuum | mdpi.com |

| Electron Mobility | 7.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ | Vacuum | mdpi.com |

| LUMO Energy Level | -3.91 eV | Reported | mdpi.com |

| HOMO Energy Level | -6.06 eV | Reported | mdpi.com |

| LUMO-LUMO Overlap Integral | 5.4 × 10⁻³ | Calculated | mdpi.com |

Device Physics and Charge Transport in this compound OFETs

Organic Field-Effect Transistors (OFETs) are not only functional devices but also crucial tools for investigating the charge-transport properties of organic semiconductors like this compound. nih.gov The operation of an OFET relies on the modulation of charge carrier concentration at the semiconductor/dielectric interface, which forms a conductive channel. rsc.org Understanding the device physics of this compound-based OFETs is essential for optimizing their performance.

The charge transport in organic semiconductors is often described by a hopping mechanism, where charge carriers move between localized states. nih.gov Several factors significantly influence this process, including the molecular ordering of the this compound film, the presence of traps at the semiconductor-dielectric interface, and the surface roughness of the dielectric. nih.govabo.fi In many solution-processed organic semiconductors, the microstructure is complex and can range from amorphous to microcrystalline, directly impacting charge mobility. cam.ac.uk

Kinetic Monte Carlo models are often employed to simulate charge transport at a molecular level, connecting microscopic processes to macroscopic device characteristics. nih.gov These models help in understanding fundamental aspects of OFET operation, such as the properties of the conducting channel and the impact of dielectric surface roughness. nih.gov For instance, a higher degree of crystallinity in the this compound layer generally leads to improved charge transport and higher carrier mobility.

The performance of an OFET is characterized by key parameters such as field-effect mobility (µ), threshold voltage (Vth), and the on/off current ratio. These parameters are extracted from the transfer characteristics (drain-source current, IDS, versus gate-source voltage, VGS) of the device. Problems such as gate voltage-dependent mobility and non-linear behavior in the linear regime of operation can arise due to factors like contact resistance and charge trapping. abo.fi

Influence of Gate Dielectrics and Interface Engineering on this compound OFETs

The gate dielectric is a critical component in an OFET, as it facilitates the formation of the conductive channel through the electric field effect. rsc.org The properties of the dielectric material and the quality of the semiconductor/dielectric interface have a profound impact on the performance of this compound OFETs. rsc.orgpostech.ac.kr

Influence of Gate Dielectrics:

The choice of gate dielectric material significantly affects device performance. researchgate.net Key properties of a gate dielectric include its dielectric constant (k), surface energy, and surface roughness. wiley.com A high-k dielectric can enable the injection of a larger number of charge carriers at lower operating voltages. researchgate.net However, a higher dielectric permittivity can sometimes lead to lower field-effect mobility. beilstein-journals.org Amorphous dielectric materials are often preferred to minimize surface roughness and reduce leakage currents that can arise from grain boundaries in crystalline dielectrics. frontiersin.org Materials like Parylene C have been shown to be effective gate dielectrics, leading to low trap concentrations at the interface and enhanced charge-carrier mobility. beilstein-journals.org

Interface Engineering:

Interface engineering is a crucial strategy for optimizing OFET performance. nih.govresearchgate.net The interface between the this compound layer and the gate dielectric is where charge transport occurs, making its properties critical. postech.ac.kr Modifying this interface can influence the molecular arrangement and morphology of the this compound film, which in turn affects charge transport. postech.ac.krwiley.com

Strategies for interface engineering include:

Surface Passivation: Methods to passivate the dielectric surface can reduce the number of charge trapping sites. wiley.com

Self-Assembled Monolayers (SAMs): The application of SAMs on the dielectric surface can control the surface energy and promote better ordering of the this compound molecules, leading to improved device performance. wiley.comfrontiersin.org

Covalent and Noncovalent Modification: These methods can be used to alter the surface properties of the dielectric to better suit the this compound layer. wiley.comamazon.nl

A smooth and well-ordered interface with minimal electronic defects is essential for efficient charge transport and high-performance this compound OFETs. rsc.orgcam.ac.uk

Organic Light-Emitting Diodes (OLEDs) with this compound Components

This compound Role in Charge Injection and Transport Layers

In Organic Light-Emitting Diodes (OLEDs), the efficient injection and transport of charges (holes and electrons) are fundamental to their operation and performance. scitechnol.comnih.gov The structure of an OLED typically consists of multiple organic layers sandwiched between two electrodes. scitechnol.com These layers include a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL). scitechnol.comnih.gov

This compound, a p-type organic semiconductor, can be utilized in the hole injection and transport layers of OLEDs. The primary roles of these layers are: